Cas no 2138128-75-1 (3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-)

3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-, is a heterocyclic compound featuring a triazole-thione core with cyclopentyl and isopentyl substituents. Its structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical applications. The presence of the thione group enhances its potential as a ligand in coordination chemistry or as a precursor for further functionalization. The cyclopentyl and branched alkyl moieties contribute to its lipophilicity, which may influence solubility and binding interactions in biological systems. This compound is of interest for researchers exploring novel heterocyclic frameworks, particularly in medicinal chemistry for the development of bioactive molecules. Its stability and synthetic versatility underscore its utility in specialized chemical applications.
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)- structure
2138128-75-1 structure
Product Name:3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-
CAS No:2138128-75-1
MF:C12H21N3S
MW:239.380241155624
CID:5299073
Update Time:2025-06-15

3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)- Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-
    • Inchi: 1S/C12H21N3S/c1-9(2)7-8-11-13-14-12(16)15(11)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,14,16)
    • InChI Key: MHKNWDLICNAMJJ-UHFFFAOYSA-N
    • SMILES: N1=C(CCC(C)C)N(C2CCCC2)C(=S)N1

3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-782307-0.05g
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
2138128-75-1 95%
0.05g
$624.0 2024-05-22
Enamine
EN300-782307-0.1g
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
2138128-75-1 95%
0.1g
$653.0 2024-05-22
Enamine
EN300-782307-0.25g
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
2138128-75-1 95%
0.25g
$683.0 2024-05-22
Enamine
EN300-782307-0.5g
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
2138128-75-1 95%
0.5g
$713.0 2024-05-22
Enamine
EN300-782307-1.0g
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
2138128-75-1 95%
1.0g
$743.0 2024-05-22
Enamine
EN300-782307-2.5g
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
2138128-75-1 95%
2.5g
$1454.0 2024-05-22
Enamine
EN300-782307-5.0g
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
2138128-75-1 95%
5.0g
$2152.0 2024-05-22
Enamine
EN300-782307-10.0g
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
2138128-75-1 95%
10.0g
$3191.0 2024-05-22

Additional information on 3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-

4-Cyclopentyl-2,4-Dihydro-5-(3-Methylbutyl)-3H-1,2,4-Triazole-3-Thione (CAS No. 2138128-75-1): A Comprehensive Overview

4-Cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione (CAS No. 2138128-75-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties. The presence of a cyclopentyl and 3-methylbutyl substituent further enhances its pharmacological profile, making it a promising candidate for drug development.

The chemical structure of 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione is characterized by a central triazole ring with a thione group at the 3-position. The cyclopentyl and 3-methylbutyl substituents are attached at the 4 and 5 positions, respectively. This specific arrangement of functional groups imparts the compound with enhanced solubility and stability, which are crucial factors in drug design and development.

Recent studies have highlighted the antifungal activity of this compound against various pathogenic fungi. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione exhibited potent antifungal activity against Candida albicans, a common cause of yeast infections. The mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of essential metabolic pathways.

In addition to its antifungal properties, this compound has also shown promise in antibacterial applications. Research conducted at the University of California found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The broad-spectrum activity suggests that it could be developed into a new class of antibiotics to combat multidrug-resistant bacterial strains.

The pharmacokinetic properties of 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione have been extensively studied to evaluate its suitability for therapeutic use. Preclinical trials have demonstrated that it has good oral bioavailability and a favorable pharmacokinetic profile. These characteristics make it an attractive candidate for further clinical development.

One of the key challenges in drug development is ensuring that new compounds have minimal toxicity and side effects. Toxicological studies on 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione have shown that it is well-tolerated at therapeutic doses. Animal models have not reported significant adverse effects, which is a positive indication for its safety profile.

The synthesis of 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione involves several steps that are well-documented in the literature. The process typically begins with the formation of a triazole ring through a multi-step reaction sequence involving azide and nitrile compounds. The subsequent introduction of the cyclopentyl and 3-methylbutyl substituents is achieved through selective alkylation reactions. The final step involves the formation of the thione group through a thionation reaction.

In conclusion, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione (CAS No. 2138128-75-1) represents a promising compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its therapeutic applications and contribute to the advancement of drug discovery in this field.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent